tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound is classified as a piperidine derivative, which is significant in various pharmacological contexts due to the piperidine ring's ability to interact with biological targets.
tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate falls under the category of alkyl piperidine carboxylates. Its classification is essential for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for efficiency and scalability, utilizing continuous flow reactors and automated platforms to enhance yield and purity while maintaining safety standards.
The molecular formula for tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate is , with a molecular weight of approximately 384.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H26BrNO3 |
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | tert-butyl 4-(bromomethyl)-4-(benzyloxy)piperidine-1-carboxylate |
| InChI | InChI=1S/C18H26BrNO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |
| InChI Key | YOWIKFAFTNENLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OCC2=CC=CC=C2 |
tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions depend on the nature of the nucleophile and solvent used, with temperature and reaction time being critical factors influencing yield and selectivity.
The mechanism of action for tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate varies depending on its application:
The compound exhibits typical characteristics associated with piperidine derivatives:
Key chemical properties include:
tert-butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate has several applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: